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Compound of Interest

Compound Name: 2-Oxo Ticlopidine Oxalic Acid Salt

Cat. No.: B030430

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Oxo Ticlopidine, a major
metabolite of the antiplatelet drug ticlopidine, in the study of cytochrome P450 (CYP) enzyme
inhibition. This document includes a summary of its inhibitory effects, protocols for in vitro
evaluation, and a comparison with its parent compound, ticlopidine.

Introduction

Ticlopidine is a well-known inhibitor of several cytochrome P450 enzymes, most notably
CYP2C19 and CYP2BS6, leading to a significant potential for drug-drug interactions.[1][2] Its
primary metabolite, 2-Oxo Ticlopidine, is formed through oxidation of the thiophene ring, a
reaction catalyzed by CYP2B6 and CYP2C19.[3] Understanding the inhibitory profile of 2-Oxo
Ticlopidine is crucial for a complete assessment of the drug interaction potential of ticlopidine.
While ticlopidine acts as a potent mechanism-based inhibitor of CYP2C19 and CYP2B6, its
metabolite, 2-Oxo Ticlopidine, exhibits a distinct inhibitory profile.[4][5] Notably, the thiolactone
metabolite of ticlopidine has been shown to inhibit CYP2C19 through a concentration-
dependent mechanism, in contrast to the time-dependent inhibition observed with the parent
drug.[6][7] For CYP2B6, there are conflicting reports, with some suggesting 2-Oxo Ticlopidine
is a potent mechanism-based inhibitor with a potency comparable to ticlopidine, while other
data on the analogous 2-oxo-clopidogrel suggest it is a weaker inhibitor than the parent
compound.[8]
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Data Presentation: Ticlopidine and 2-Oxo
Ticlopidine CYP Inhibition

The following tables summarize the available quantitative data on the inhibition of major

CYP450 isoforms by ticlopidine and its metabolite, 2-Oxo Ticlopidine.

Table 1: Inhibitory Profile of Ticlopidine against Major CYP450 Isoforms

Inhibition Constant

CYP Isoform . Type of Inhibition Reference
(K_i) /1C50
CYP1A2 Ki=49+19 uM Moderate [9]
IC50 = 0.0517 Potent, Mechanism-
CYP2B6 [8][10]
0.0323 uM /0.149 uM  Based
CYP2C9 K_i>75uM Weak [9]
Ki=12+05puM/ -
Potent, Competitive &
CYP2C19 IC50 =0.203 + 0.124 . [81[9][11]
Mechanism-Based
pM
Ki=3.4+£03uM/
CYP2D6 IC50 = 0.354 + 0.158 Potent, Competitive [8][9][11]
Y
CYP2E1 K_i=584+48 uM Very Weak [9]
CYP3A K_i> 1000 pM Very Weak [9]

Table 2: Available Inhibitory Data for 2-Oxo Ticlopidine
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CYP Isoform Inhibition Data Type of Inhibition Reference
Comparable

CYP2B6 k_inact/K_lto Mechanism-Based [5]
ticlopidine
Concentration- )

CYP2C19 Direct [61[7]

dependent inhibition

Weaker inhibitor than

CYP2D6 _ o o Weak [8]
ticlopidine (qualitative)

Note: Quantitative IC50 and K _i values for 2-Oxo Ticlopidine across a full panel of CYP
isoforms are not readily available in the public literature. The data for CYP2B6 and CYP2D6
are based on limited and, in the case of CYP2B6, potentially conflicting reports.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of ticlopidine and the experimental

workflows for assessing CYP inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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